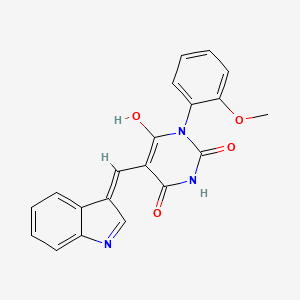![molecular formula C17H13N5OS B3723907 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B3723907.png)
2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone
Overview
Description
2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone, also known as PTMQ, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone exhibits anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Mechanism of Action
The mechanism of action of 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. Studies have suggested that 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as induce oxidative stress in cancer cells. 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its potential anti-cancer activity. 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone may be useful in developing new cancer treatments or improving existing ones. However, one limitation of using 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone.
Future Directions
There are several future directions for research on 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone. One direction is to further investigate the mechanism of action of 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone, particularly its effects on specific enzymes involved in cancer cell growth and proliferation. Another direction is to explore the potential of 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone as a therapeutic agent for other diseases, such as inflammation and oxidative stress-related disorders. Additionally, future studies could focus on optimizing the synthesis method of 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone to improve its yield and purity.
properties
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-16-13-8-4-5-9-14(13)19-15(20-16)10-24-17-18-11-22(21-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFQCWRVNHRQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3723827.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3,4-dihydroxyphenyl)acrylonitrile](/img/structure/B3723836.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2,2-dimethylpropyl}-2-thiophenecarboxamide](/img/structure/B3723852.png)
![4-{[1-(3,4-dichlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B3723860.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B3723871.png)
![N-(2-bromophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3723878.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate](/img/structure/B3723886.png)
![methyl ({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B3723889.png)
![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B3723895.png)
![3-ethyl-5-(2-furyl)-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3723903.png)
![N-{2-[3-(ethylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B3723925.png)
![2-[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B3723929.png)
